molecular formula C12H14N4O2 B13095758 5,6-Dipropoxypyrazine-2,3-dicarbonitrile

5,6-Dipropoxypyrazine-2,3-dicarbonitrile

Cat. No.: B13095758
M. Wt: 246.27 g/mol
InChI Key: UDVNSDRJSCRDAC-UHFFFAOYSA-N
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Description

5,6-Dipropoxypyrazine-2,3-dicarbonitrile is an organic compound that belongs to the pyrazine family This compound is characterized by the presence of two propoxy groups attached to the pyrazine ring, along with two cyano groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dipropoxypyrazine-2,3-dicarbonitrile typically involves the reaction of pyrazine derivatives with propyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the substitution reaction, where the propoxy groups are introduced to the pyrazine ring. The reaction is usually carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dipropoxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

5,6-Dipropoxypyrazine-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dipropoxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloropyrazine-2,3-dicarbonitrile
  • 5,6-Dimethoxypyrazine-2,3-dicarbonitrile
  • 5,6-Diethoxypyrazine-2,3-dicarbonitrile

Uniqueness

5,6-Dipropoxypyrazine-2,3-dicarbonitrile is unique due to the presence of propoxy groups, which can influence its chemical reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5,6-dipropoxypyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C12H14N4O2/c1-3-5-17-11-12(18-6-4-2)16-10(8-14)9(7-13)15-11/h3-6H2,1-2H3

InChI Key

UDVNSDRJSCRDAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=C(N=C1OCCC)C#N)C#N

Origin of Product

United States

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